Absence of Documented Biological Activity vs. Structurally Related Active Analogues
In ChEMBL 20 and ZINC activity databases, 2-{4-[2-(4-fluorophenyl)acetamido]phenyl}-N-methylacetamide exhibits no known biological activity, with zero publications or screening hits reported [1]. In contrast, structurally related N-phenylacetamides bearing 2-chlorophenyl or 2,6-dichlorophenyl substituents on the acetyl portion have demonstrated P2X4 receptor antagonism with IC50 values in the nanomolar to low micromolar range (e.g., N-{4-[2-(2-chlorophenyl)acetamido]pyridin-2-yl}-N-(3,4-difluorophenyl)acetamide series) [2]. This absence of data represents a critical differentiation point: the compound serves as a true negative control or unexplored chemotype for P2X4 and related targets.
| Evidence Dimension | Documented biological activity (ChEMBL assay data) |
|---|---|
| Target Compound Data | No known activity; 0 publications; 0 clinical trials |
| Comparator Or Baseline | P2X4-active N-phenylacetamides (e.g., US20230257351A1 examples): IC50 values typically <10 µM in calcium flux assays |
| Quantified Difference | Qualitative difference; target compound is data-null vs. comparator IC50 range of ~0.01–10 µM |
| Conditions | ChEMBL 20 database curation; patent-reported recombinant P2X4 calcium flux assays |
Why This Matters
For researchers seeking a confirmed inactive scaffold for counter-screening or a novel starting point for P2X4 antagonist optimization, this compound's data-null status is a uniquely differentiating procurement criterion.
- [1] ZINC Database. Substance ZINC000022540495. Available at: https://zinc.docking.org/substances/ZINC000022540495/ View Source
- [2] US Patent US20230257351A1. Substituted n-phenylacetamides having p2x4 receptor antagonistic activity. Bayer Pharma AG. View Source
